Phloroglucinol-13C6

Vue d'ensemble

Description

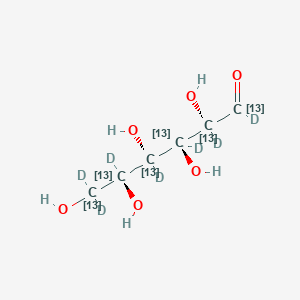

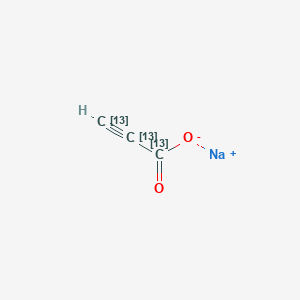

Phloroglucinol-13C6 is a stable isotope-labeled compound, specifically a derivative of phloroglucinol where all six carbon atoms are replaced with carbon-13 isotopes. The molecular formula for this compound is 13C6H6O3, and it has a molecular weight of 132.07 g/mol . This compound is primarily used in scientific research for tracing and analytical purposes due to its isotopic labeling.

Applications De Recherche Scientifique

Phloroglucinol-13C6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.

Biology: Employed in metabolic studies to understand biochemical pathways and enzyme activities.

Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs.

Industry: Applied in the synthesis of pharmaceuticals and other chemical products to ensure purity and efficacy

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phloroglucinol-13C6 can be synthesized through the hydrolysis of benzene-1,3,5-triamine and its derivatives. This process involves the use of trinitrobenzene as a starting material, which undergoes reduction to form benzene-1,3,5-triamine. The triaminobenzene is then hydrolyzed to yield phloroglucinol .

Industrial Production Methods: Industrial production of this compound involves the use of advanced synthetic techniques to ensure the incorporation of carbon-13 isotopes. The process typically includes the use of labeled precursors and controlled reaction conditions to achieve high purity and yield of the labeled compound .

Analyse Des Réactions Chimiques

Types of Reactions: Phloroglucinol-13C6, like its non-labeled counterpart, undergoes various chemical reactions including:

Oxidation: Phloroglucinol can be oxidized to form phloroglucinol oxime.

Reduction: It can be reduced to form derivatives with different functional groups.

Substitution: The hydroxyl groups in phloroglucinol can be substituted with other functional groups to form derivatives such as trimethoxybenzene.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Methylating agents like dimethyl sulfate are used for substitution reactions.

Major Products:

Oxidation: Formation of phloroglucinol oxime.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of trimethoxybenzene and other substituted derivatives.

Mécanisme D'action

Phloroglucinol-13C6 exerts its effects primarily through its isotopic labeling, which allows for precise tracking and analysis in various studies. The compound itself acts similarly to phloroglucinol, which is known for its spasmolytic and analgesic properties. It relaxes smooth muscles by activating potassium channels and nitric oxide signaling pathways, thereby reducing spastic pain in the digestive and biliary tracts .

Comparaison Avec Des Composés Similaires

Phloroglucinol-13C6 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Phloroglucinol: The non-labeled version with the same chemical structure but without carbon-13 isotopes.

Hydroxyquinol: Another isomeric benzenetriol with hydroxyl groups at different positions.

Pyrogallol: An isomeric benzenetriol with hydroxyl groups at positions 1, 2, and 3.

This compound’s uniqueness lies in its application for isotopic tracing, which provides more precise and accurate data in scientific research compared to its non-labeled counterparts .

Propriétés

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDYQQDYXPDABM-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13CH]=[13C]([13CH]=[13C]1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1147132.png)

![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)